2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a complex organic compound that features a unique combination of adamantane and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of adamantanone with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with sulfur and a suitable amine to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions usually occur under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantane core structure.
Pyridine derivatives: Compounds such as 4-methylpyridine and 3-cyanopyridine have similar pyridine rings.
Uniqueness
What sets 2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile apart is its unique combination of adamantane and pyridine moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H22N2O2S |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-4-methyl-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H22N2O2S/c1-11-2-17(23)21-18(15(11)9-20)24-10-16(22)19-6-12-3-13(7-19)5-14(4-12)8-19/h2,12-14H,3-8,10H2,1H3,(H,21,23) |
InChI Key |
LVAKNKPEHFLBQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=C1C#N)SCC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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